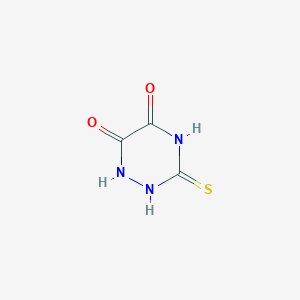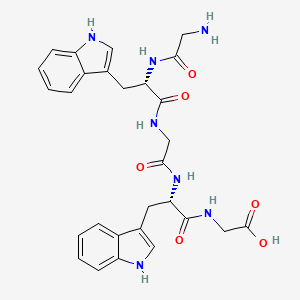
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazolo-pyridazine core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization in the presence of a sulfur source to form the dithione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazolo-pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted triazolo-pyridazine compounds .
Aplicaciones Científicas De Investigación
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
- 1,2,4-Triazolo[4,3-a]pyrazole derivatives
Uniqueness
1h-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2h)-dithione, 2-(4-nitrophenyl)tetrahydro- is unique due to its dithione moiety and the presence of a nitrophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
58745-02-1 |
|---|---|
Fórmula molecular |
C12H12N4O2S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12N4O2S2/c17-16(18)10-5-3-9(4-6-10)15-11(19)13-7-1-2-8-14(13)12(15)20/h3-6H,1-2,7-8H2 |
Clave InChI |
QKVMQUWDMABMAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















